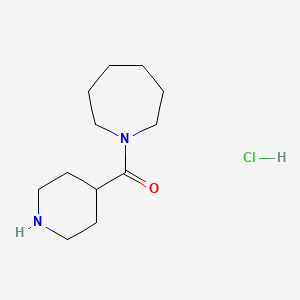
1-(Piperidin-4-ylcarbonyl)azepane hydrochloride
Overview
Description
1-(Piperidin-4-ylcarbonyl)azepane hydrochloride is a chemical compound with the molecular formula C12H23ClN2O and a molecular weight of 246.78. It is also known by the synonym 1-Azepanyl (piperidin-4-yl)methanone . The compound is a solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 1-(Piperidin-4-ylcarbonyl)azepane is 1S/C12H22N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h11,13H,1-10H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(Piperidin-4-ylcarbonyl)azepane has a molecular weight of 210.32 . It has a boiling point of 41-46 degrees Celsius . The compound is a solid at ambient temperature .Scientific Research Applications
Pharmacological Properties and Therapeutic Applications
Azepane-based compounds, including 1-(Piperidin-4-ylcarbonyl)azepane hydrochloride, have demonstrated a wide range of pharmacological properties. These compounds possess a high degree of structural diversity, making them useful for the discovery of new therapeutic agents. The development of new, less toxic, low-cost, and highly active azepane-containing analogs is a significant area of research in medicinal chemistry. Azepane-based drugs have been approved by the FDA for various diseases, highlighting their importance in therapeutic applications such as anti-cancer, anti-tubercular, anti-Alzheimer's, and antimicrobial agents, among others. The structure-activity relationship (SAR) and molecular docking studies of azepane-based compounds are crucial for the future discovery of suitable drug candidates against numerous diseases (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).
Neurobiological and Antimicrobial Activities
The neurobiological effects of compounds structurally related to azepane, such as phencyclidine, have been extensively studied. These compounds exhibit a unique spectrum of pharmacological activity, including effects on the central nervous system's reactivity to various sensory inputs. The actions of these compounds at different levels of the central nervous system, such as the spinal cord, brainstem, and cerebral cortex, have been documented. Their potential sensitivity in schizophrenic subjects compared to their behavior after exposure to other psychotomimetic substances is of particular interest. The metabolic effects of these compounds may result from the uncoupling of oxidation from phosphorylation or from a potentiation of the metabolic actions of catecholamines, indicating a complex pharmacological profile (Domino, 1964).
Furthermore, piperazine and its analogs, which share structural similarities with azepane-based compounds, have shown significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis. The versatility of piperazine as a medicinal scaffold and its incorporation into numerous marketed drugs with diverse pharmacological activities underscore the potential of azepane and related compounds in antimicrobial applications. The design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules provide insights into developing safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements, including H314 (causes severe skin burns and eye damage), H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), wearing protective gloves/protective clothing/eye protection/face protection (P280), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
azepan-1-yl(piperidin-4-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14;/h11,13H,1-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSVSTDUXRGTLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperidine-4-carbonyl)azepane hydrochloride | |
CAS RN |
1049723-07-0 | |
| Record name | 1-(piperidine-4-carbonyl)azepane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




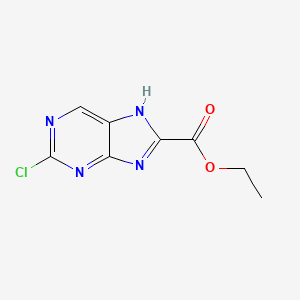

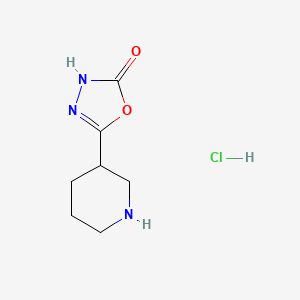
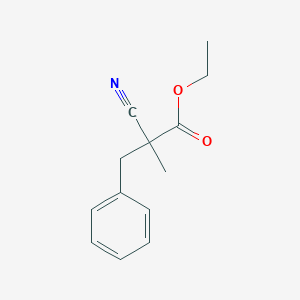
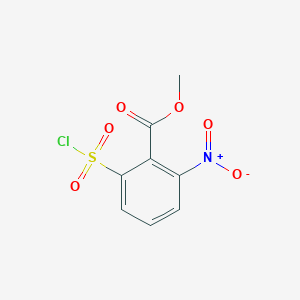
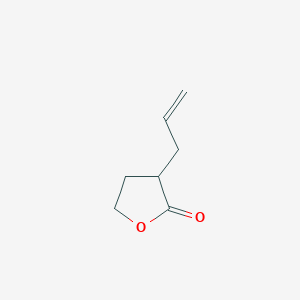

![4-[2-(4-Ethoxyphenyl)ethyl]piperidine hydrochloride](/img/structure/B3374923.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B3374938.png)

![Sodium (dibenzo[b,d]furan-2-yloxy)acetate](/img/structure/B3374943.png)
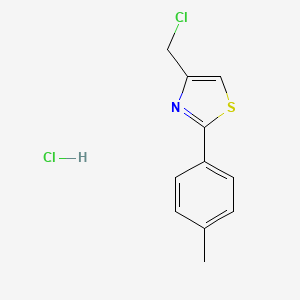
![N-(4-fluorophenyl)-2-[(propan-2-yl)amino]acetamide hydrochloride](/img/structure/B3374956.png)